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Compound of Interest

Compound Name: Delpazolid

Cat. No.: B607052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the intracellular activity of

Delpazolid, a novel oxazolidinone antibiotic. The focus is on macrophage infection models,

which are crucial for evaluating the efficacy of drugs against intracellular pathogens such as

Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM).

Introduction
Delpazolid is an oxazolidinone antibiotic with demonstrated activity against a range of Gram-

positive bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[1][2][3] A

critical aspect of its preclinical evaluation is the assessment of its ability to penetrate host cells

and eliminate intracellular pathogens. Macrophages are primary host cells for mycobacteria,

making in vitro macrophage infection models essential for determining the intracellular

bactericidal or bacteriostatic activity of Delpazolid.

Quantitative Data Summary
The following tables summarize the in vitro and intracellular activity of Delpazolid against

various mycobacterial species.

Table 1: In Vitro Activity of Delpazolid Against Mycobacterium tuberculosis
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Strain MIC (µg/mL) MBC (µg/mL)

M. tuberculosis H37Rv 0.5 >16 (Linezolid: >16)

MDR-TB (MIC90) 0.25 Not Reported

XDR-TB (MIC90) 1 Not Reported

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC90:

MIC required to inhibit 90% of isolates. Data compiled from[1][2].

Table 2: Intracellular Activity of Delpazolid Against Mycobacterium tuberculosis in

Macrophages

Macrophage
Type

Pathogen
Delpazolid
Concentration
(µg/mL)

Observation Reference

Bone Marrow-

Derived

Macrophages

(BMDMs)

M. tuberculosis

H37Rv

Low

Concentrations

Efficacy similar

to Linezolid
[1]

Bone Marrow-

Derived

Macrophages

(BMDMs)

M. tuberculosis

H37Rv

High

Concentrations

Greater efficacy

than Linezolid
[1]

Table 3: In Vitro Activity of Delpazolid Against Nontuberculous Mycobacteria (NTM)
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NTM Species MIC90 (µg/mL)

M. avium Similar to Linezolid

M. abscessus Similar to Linezolid

M. fortuitum Similar to Linezolid

M. kansasii Similar to Linezolid

M. chelonae Similar to Linezolid

Data compiled from[1].

Experimental Protocols
Protocol 1: Assessment of Delpazolid's Intracellular
Activity in THP-1 Macrophages
This protocol details the differentiation of THP-1 human monocytic cells into macrophages,

followed by infection with Mycobacterium tuberculosis and subsequent treatment with

Delpazolid to determine its intracellular efficacy via a Colony Forming Unit (CFU) assay.

Materials:

THP-1 cell line (ATCC TIB-202)

RPMI-1640 medium with L-glutamine

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phorbol 12-myristate 13-acetate (PMA)

Mycobacterium tuberculosis H37Rv

Middlebrook 7H9 broth with ADC supplement

Middlebrook 7H10 or 7H11 agar with OADC supplement
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Sterile phosphate-buffered saline (PBS)

Sterile water with 0.05% Tween 80 or 0.05% SDS

Delpazolid stock solution

Procedure:

THP-1 Cell Culture and Differentiation:

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO2 incubator.

To differentiate, seed THP-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well in

fresh medium containing 20-50 ng/mL PMA.

Incubate for 24-48 hours to allow for adherence and differentiation into macrophage-like

cells.

After incubation, wash the cells twice with warm PBS to remove PMA and non-adherent

cells. Add fresh, antibiotic-free medium and rest the cells for 24 hours before infection.

Preparation of Mycobacterial Inoculum:

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

Declump the bacterial suspension by passing it through a 27-gauge needle 5-10 times or

by gentle sonication.

Adjust the bacterial suspension to a desired concentration (e.g., McFarland standard 1) in

RPMI-1640 medium without antibiotics.

Macrophage Infection:

Infect the differentiated THP-1 macrophages with the prepared M. tuberculosis suspension

at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage.

Incubate for 4 hours at 37°C in 5% CO2 to allow for phagocytosis.
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After the infection period, wash the cells three times with warm PBS to remove

extracellular bacteria.

Add fresh RPMI-1640 medium containing a low concentration of an aminoglycoside (e.g.,

20 µg/mL amikacin or 50 µg/mL gentamicin) and incubate for 1 hour to kill any remaining

extracellular bacteria.

Wash the cells again three times with warm PBS. This is your time zero (T0) point.

Delpazolid Treatment:

Add fresh RPMI-1640 medium containing various concentrations of Delpazolid (e.g., 0.1x,

1x, 10x MIC) to the infected macrophages. Include a no-drug control.

Incubate the plates at 37°C in 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).

Enumeration of Intracellular Bacteria (CFU Assay):

At each time point, wash the cells with warm PBS.

Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 or 0.05%

SDS to each well and incubating for 10-15 minutes at room temperature.

Scrape the wells to ensure complete lysis and collect the lysate.

Prepare serial 10-fold dilutions of the lysate in sterile PBS with 0.05% Tween 80.

Plate 100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Data Analysis: Calculate the log10 CFU reduction for each Delpazolid concentration compared

to the no-drug control at each time point.

Workflow Diagram:
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Preparation

Infection Treatment & Analysis

Culture THP-1 Monocytes Differentiate with PMA

Infect Macrophages (MOI 1-10)

Culture M. tuberculosis

Prepare Inoculum Wash & Kill Extracellular Bacteria Treat with Delpazolid Lyse Macrophages Serial Dilution Plate on 7H10/7H11 Agar Count CFUs

Click to download full resolution via product page

Workflow for assessing Delpazolid's intracellular activity in THP-1 macrophages.

Protocol 2: Assessment of Delpazolid's Intracellular
Activity in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of murine bone marrow cells, differentiation into

macrophages, and subsequent infection to evaluate Delpazolid's intracellular efficacy.

Materials:

C57BL/6 or BALB/c mice (6-8 weeks old)

70% Ethanol

Sterile PBS

DMEM or RPMI-1640 medium

FBS

L929-cell conditioned medium or recombinant M-CSF

Penicillin-Streptomycin solution
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ACK lysis buffer (optional)

All materials listed in Protocol 1 for mycobacterial culture, infection, and CFU assay.

Procedure:

Isolation and Culture of Bone Marrow Cells:

Euthanize mice according to institutional guidelines.

Sterilize the hind legs with 70% ethanol.

Aseptically dissect the femurs and tibias.

Remove muscle and connective tissue from the bones.

Cut the ends of the bones and flush the marrow with a syringe containing sterile PBS or

culture medium into a sterile petri dish.

Create a single-cell suspension by gently pipetting up and down.

Pass the cell suspension through a 70 µm cell strainer to remove debris.

Centrifuge the cells, and if necessary, lyse red blood cells with ACK buffer.

Differentiation of BMDMs:

Resuspend the bone marrow cells in BMDM differentiation medium (DMEM or RPMI-1640

with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium or 20

ng/mL recombinant M-CSF).

Plate the cells in non-tissue culture treated petri dishes.

Incubate at 37°C in 5% CO2.

On day 3, add fresh differentiation medium.

By day 7, the cells will have differentiated into a homogenous population of adherent

macrophages.
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Infection and Delpazolid Treatment:

Harvest the BMDMs by gentle scraping or using a cell lifter.

Seed the BMDMs into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to

adhere overnight.

Follow steps 2-5 from Protocol 1 for mycobacterial inoculum preparation, macrophage

infection, Delpazolid treatment, and CFU enumeration.

Workflow Diagram:

Isolation & Differentiation Infection Treatment & Analysis

Isolate Bone Marrow Differentiate with M-CSF Seed BMDMs Infect BMDMs Wash & Kill Extracellular Bacteria Treat with Delpazolid Lyse BMDMs CFU Assay

Click to download full resolution via product page

Workflow for assessing Delpazolid's intracellular activity in BMDMs.

Advanced Methodologies
For a more in-depth analysis of Delpazolid's intracellular activity, consider the following

advanced techniques:

Fluorescence Microscopy
Principle: Use fluorescently labeled mycobacteria (e.g., expressing GFP or stained with

auramine-rhodamine) to visualize and quantify intracellular bacteria within macrophages.

This method can provide information on the number of infected cells and the bacterial load

per cell.

Workflow:

Infect macrophages with fluorescent bacteria.
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Treat with Delpazolid as described in the protocols above.

At desired time points, fix the cells.

Stain the macrophage nuclei (e.g., with DAPI) and cytoskeleton (e.g., with phalloidin).

Image the cells using a fluorescence microscope.

Use image analysis software to quantify the number of intracellular bacteria.

Flow Cytometry
Principle: This high-throughput method can be used to quantify the percentage of infected

cells and assess bacterial viability using fluorescent dyes.

Workflow:

Infect macrophages with fluorescently labeled bacteria.

Treat with Delpazolid.

At each time point, detach the cells and stain with a viability dye (e.g., propidium iodide)

that only enters cells with compromised membranes.

Analyze the cell suspension by flow cytometry to determine the percentage of infected

cells and the viability of the intracellular bacteria.

Signaling Pathway Visualization:

Delpazolid, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S

ribosomal subunit. This mechanism is distinct from many other antibiotics and is crucial for its

efficacy against resistant strains.
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Mechanism of action of Delpazolid in inhibiting bacterial protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Assessing the
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intracellular-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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